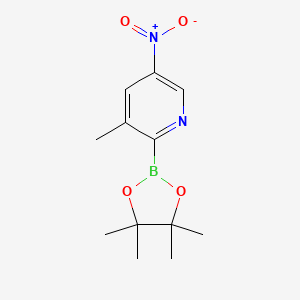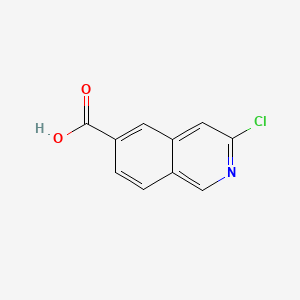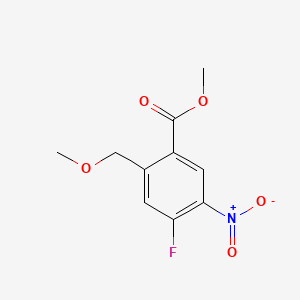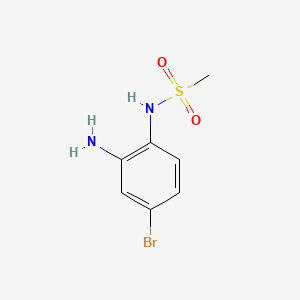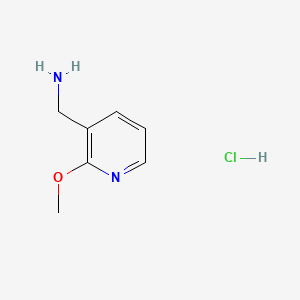
2-Hydroxy-4-Methoxybenzophenone--d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-Methoxybenzophenone, also known as HMB or Oxybenzone, is a common ingredient in sunscreens and other personal care products . It is a derivative of benzophenone and forms colorless crystals that are readily soluble in most organic solvents . It is used as a broad-band filter in sunscreens to protect the skin from the harmful effects of the sun .
Synthesis Analysis
2-Hydroxy-4-Methoxybenzophenone is metabolized to numerous metabolites in vivo and in vitro including 2,4-dihydroxybenzophenone (DHB), 2,3,4-trihydroxybenzophenone (THB) and 2,5-dihydroxy-4-methoxybenzophenone (2,5-DHMB) as well as their corresponding glucuronide and/or sulfate conjugates . It is also used in the synthesis of poly[(2-hydroxy-4-methoxybenzophenone) propylene] (HMBP-PD), a polymeric ligand used for the synthesis of metal/ligand polychelates .Molecular Structure Analysis
The molecular formula of 2-Hydroxy-4-Methoxybenzophenone is C14H12O3 . The compound is a derivative of benzophenone and forms colorless crystals that are readily soluble in most organic solvents . The SMILES string representation is COc1ccc(c(O)c1)C(=O)c2ccccc2 .Physical And Chemical Properties Analysis
2-Hydroxy-4-Methoxybenzophenone is a pale-yellow solid that is readily soluble in most organic solvents . It has a melting point of 62-64 °C and a boiling point of 150-160 °C/5 mmHg .Wissenschaftliche Forschungsanwendungen
Polymeric Ligand Synthesis
2-Hydroxy-4-Methoxybenzophenone: finds utility in the synthesis of a polymeric ligand known as poly[(2-hydroxy-4-methoxybenzophenone) propylene] (HMBP-PD). This polymeric resin serves as a ligand for the formation of metal-polymer complexes, specifically metal/ligand polychelates. These complexes are essential in various fields, including catalysis, materials science, and coordination chemistry .
Analytical Reagent for Cu (II) Determination
The compound acts as an analytical reagent for the gravimetric determination of copper (Cu) ions . Gravimetric analysis involves measuring the mass of a precipitate formed during a chemical reaction. In this case, 2-Hydroxy-4-Methoxybenzophenone assists in quantifying Cu (II) ions, which is crucial for environmental monitoring, industrial processes, and quality control .
Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 2-Hydroxy-4-Methoxybenzophenone-d6 can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-methoxybenzoic acid", "2-hydroxybenzophenone", "deuterium oxide", "thionyl chloride", "sodium deuteroxide", "sodium borohydride", "acetic anhydride", "triethylamine", "dimethylformamide", "chloroform", "ethanol" ], "Reaction": [ "The first step involves the conversion of 4-methoxybenzoic acid to 4-methoxybenzoyl chloride using thionyl chloride.", "4-methoxybenzoyl chloride is then reacted with 2-hydroxybenzophenone in the presence of triethylamine and dimethylformamide to yield 2-hydroxy-4-methoxybenzophenone.", "The next step involves the deuteration of 2-hydroxy-4-methoxybenzophenone using deuterium oxide and sodium deuteroxide.", "The final step involves the reduction of the deuterated intermediate with sodium borohydride in ethanol to yield 2-Hydroxy-4-Methoxybenzophenone-d6." ] } | |
CAS-Nummer |
1219798-54-5 |
Produktname |
2-Hydroxy-4-Methoxybenzophenone--d6 |
Molekularformel |
C14H12O3 |
Molekulargewicht |
233.278 |
IUPAC-Name |
(2-hydroxy-4-methoxyphenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone |
InChI |
InChI=1S/C14H12O3/c1-17-11-7-8-12(13(15)9-11)14(16)10-5-3-2-4-6-10/h2-9,15H,1H3/i2D,3D,4D,5D,6D |
InChI-Schlüssel |
DXGLGDHPHMLXJC-VIQYUKPQSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |
Synonyme |
2-Hydroxy-4-Methoxybenzophenone--d6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



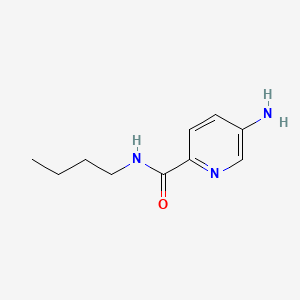
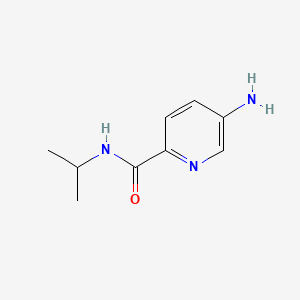
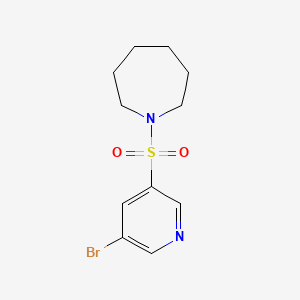
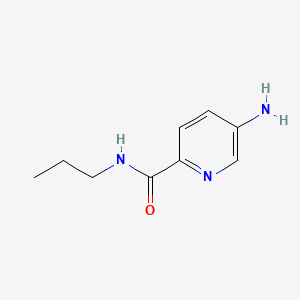

![N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide](/img/structure/B581815.png)
